molecular formula C18H28N4O3S B4456611 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B4456611
M. Wt: 380.5 g/mol
InChI Key: RUVWDLAEEAMUKH-UHFFFAOYSA-N
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Description

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a sulfonyl group linked to a methylpiperazine and a methylpiperidine moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylpiperazine with chlorosulfonic acid to form 4-methylpiperazin-1-ylsulfonyl chloride.

    Coupling with benzamide: The sulfonyl chloride intermediate is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired sulfonyl benzamide.

    Introduction of the piperidine moiety: The final step involves the reaction of the sulfonyl benzamide with 1-methylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 3-(4-methylpiperazin-1-yl)aniline
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-20-8-6-16(7-9-20)19-18(23)15-4-3-5-17(14-15)26(24,25)22-12-10-21(2)11-13-22/h3-5,14,16H,6-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVWDLAEEAMUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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